molecular formula C11H17N5O2 B6755426 N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide

N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide

Cat. No.: B6755426
M. Wt: 251.29 g/mol
InChI Key: JIUDXDOVEMWQGY-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyrazole moiety and a carboxamide group

Properties

IUPAC Name

N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-13(2)11(18)15-4-5-16(10(17)8-15)9-6-12-14(3)7-9/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUDXDOVEMWQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide typically involves the reaction of 1-methylpyrazole with a suitable piperazine derivative under controlled conditions. One common method involves the use of N,N-dimethylpiperazine-1-carboxamide as a starting material, which is then reacted with 1-methylpyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine or pyrazole compounds .

Scientific Research Applications

N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents and properties.

    1-methyl-2,4,5-trinitroimidazole: A compound with a similar pyrazole ring but different functional groups and applications.

Uniqueness

N,N-dimethyl-4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxamide is unique due to its specific combination of a piperazine ring, pyrazole moiety, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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